molecular formula C12H19Cl2F2N3O B13459140 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride

2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride

Cat. No.: B13459140
M. Wt: 330.20 g/mol
InChI Key: LAQOAOMRECWKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluoromethoxy group and a methylpiperazinyl group attached to an aniline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting aniline compound undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Substitution: The amino group is substituted with a difluoromethoxy group.

    Piperazine Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the methylpiperazinyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Methoxy)-4-(4-methylpiperazin-1-yl)aniline
  • **2-(Ethoxy)-4-(4-methylpiperazin-1-yl)aniline
  • **2-(Trifluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline

Uniqueness

2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19Cl2F2N3O

Molecular Weight

330.20 g/mol

IUPAC Name

2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline;dihydrochloride

InChI

InChI=1S/C12H17F2N3O.2ClH/c1-16-4-6-17(7-5-16)9-2-3-10(15)11(8-9)18-12(13)14;;/h2-3,8,12H,4-7,15H2,1H3;2*1H

InChI Key

LAQOAOMRECWKAH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.